molecular formula C8H7N3O3 B2426158 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione CAS No. 106821-08-3

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B2426158
CAS No.: 106821-08-3
M. Wt: 193.162
InChI Key: BHJDBILLLRDWSS-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a hydroxyphenyl group attached to a triazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired triazolidine derivative. Common reaction conditions include the use of solvents such as ethanol or methanol and reaction temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted ethers or esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenylacetic acid
  • 4-Hydroxyphenylbutan-2-one
  • 4-Hydroxyphenylpropanoic acid

Uniqueness

4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of both a hydroxyphenyl group and a triazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

4-(4-hydroxyphenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-6-3-1-5(2-4-6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJDBILLLRDWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NNC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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